3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
90055-03-1 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
3-[3-(oxan-2-yloxy)propoxy]pyridine |
InChI |
InChI=1S/C13H19NO3/c1-2-8-16-13(6-1)17-10-4-9-15-12-5-3-7-14-11-12/h3,5,7,11,13H,1-2,4,6,8-10H2 |
InChI Key |
ONRJRGKJVMLNKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCOC2=CN=CC=C2 |
Origin of Product |
United States |
The Strategic Importance of Pyridine Derivatives in Chemical Research
Pyridine (B92270), a heterocyclic organic compound with the chemical formula C5H5N, and its derivatives are fundamental building blocks in organic synthesis. ijnrd.org The pyridine ring is a six-membered aromatic ring containing one nitrogen atom, which imparts distinct physical and chemical properties. ijnrd.org This nitrogen atom introduces basicity, hydrogen bonding capability, and the ability to act as a bioisostere for other functional groups, making pyridine scaffolds highly versatile. rsc.org
The utility of pyridine derivatives spans a wide array of applications, most notably in the pharmaceutical and agrochemical industries. researchandmarkets.comgrandviewresearch.com In medicinal chemistry, the pyridine nucleus is a "privileged scaffold," meaning it is a common structural motif found in a large number of biologically active compounds and approved drugs. rsc.org Pyridine derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netekb.egresearchgate.net Their presence in numerous FDA-approved drugs highlights their significance in drug design and development. rsc.org
Beyond pharmaceuticals, pyridine and its derivatives are crucial in the synthesis of agrochemicals such as herbicides, fungicides, and insecticides. researchandmarkets.comgrandviewresearch.com They also serve as essential solvents, catalysts, and intermediates in the production of dyes, resins, and other specialty chemicals. researchandmarkets.com The continuous exploration of novel pyridine derivatives is driven by the quest for new therapeutic agents, more effective agricultural products, and advanced materials. grandviewresearch.comnih.gov
The Rationale for Investigating 3 3 Oxan 2 Yl Oxy Propoxy Pyridine
Strategies for the Construction and Functionalization of the 3-Substituted Pyridine Core
The creation of 3-substituted pyridines, the essential scaffold for the target molecule, can be approached in two primary ways: modifying a pre-formed pyridine ring or building the ring from acyclic precursors. The former involves direct functionalization, which can be challenging due to the inherent electronic properties of the pyridine ring that favor reactions at the C-2, C-4, and C-6 positions. The latter, ring-construction, offers more flexibility in introducing substituents at desired positions from the outset.
Direct Functionalization Approaches to 3-Hydroxypyridine (B118123) Precursors
Direct functionalization aims to introduce substituents onto the pyridine skeleton. Accessing the C-3 position, as required for 3-hydroxypyridine, is often non-trivial. nih.gov Several strategies have been developed to overcome the natural reactivity patterns of the pyridine ring. nih.gov These include leveraging directing groups, activating the ring through N-oxide formation, or employing advanced organometallic techniques. nih.govacs.org
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. In pyridine chemistry, this often involves the use of a directing group to guide deprotonation to an adjacent position. While direct deprotonation at C-3 is difficult, functionalization at C-2 and C-4 is more common and can sometimes be followed by rearrangement or subsequent transformations.
More advanced methods, such as those involving highly unsaturated intermediates like pyridynes, offer unique pathways for difunctionalization. For instance, a regioselective 3,4-difunctionalization of 3-chloropyridines can be achieved via a 3,4-pyridyne intermediate. nih.govrsc.org This process involves regioselective lithiation, followed by treatment with a Grignard reagent to generate the pyridyne, which is then trapped by the nucleophilic moiety and an electrophile. nih.govrsc.org This highlights how controlled deprotonation and subsequent reactions can lead to complex substitution patterns.
Table 1: Examples of Regioselective Functionalization via Pyridyne Intermediates
| Precursor | Reagents | Intermediate | Product Type | Ref |
|---|---|---|---|---|
| 3-Chloro-2-ethoxypyridine | 1. s-BuLi, TMEDA 2. PhMgBr 3. Heat (75 °C) 4. Electrophile (E+) | 2-Ethoxy-3,4-pyridyne | 2-Ethoxy-3-E-4-phenylpyridine | nih.gov |
This table is interactive and showcases selected examples of generating polysubstituted pyridines through pyridyne intermediates.
A versatile method for the selective functionalization of pyridines involves their conversion into heterocyclic phosphonium (B103445) salts. nih.gov These stable, readily prepared salts act as powerful intermediates for introducing a variety of functional groups. scientificupdate.com The process typically involves activating the pyridine with triflic anhydride (B1165640) (Tf₂O), followed by the addition of triphenylphosphine (B44618) (PPh₃) to form the phosphonium salt. scientificupdate.com
These salts are particularly effective for functionalization at the C-4 position. researchgate.net The pyridylphosphonium group serves as an excellent leaving group, facilitating nucleophilic substitution with alkoxides, thiolates, and other nucleophiles. mountainscholar.org This method expands the scope of pyridine functionalization beyond what is achievable with traditional methods and has been successfully applied to complex, drug-like molecules. scientificupdate.commountainscholar.org While primarily used for C-4 functionalization, this chemistry represents a key strategy for activating the pyridine ring towards nucleophilic attack. researchgate.net
Table 2: Functionalization of Pyridines via Phosphonium Salts
| Pyridine Derivative | Activating Agent | Nucleophile | Position Functionalized | Ref |
|---|---|---|---|---|
| Various substituted pyridines | Tf₂O, PPh₃ | Alkoxides (RO⁻) | C-4 | scientificupdate.com |
| Drug-like molecules | Tf₂O, PPh₃ | Azide (B81097) (N₃⁻) | C-4 | scientificupdate.com |
| Azaarenes | Tf₂O, PPh₃ | Potassium Carbonate, D₂O | C-4 (Deuteration) | scientificupdate.com |
This interactive table summarizes the application of heterocyclic phosphonium salts in pyridine functionalization.
Direct C-H activation has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores. nih.gov Transition metal catalysis, particularly with rhodium and rare-earth metals, has enabled the direct alkylation of pyridine C-H bonds. nih.govacs.orgresearchgate.net
Rhodium(I)-phosphine catalysts have been shown to effectively catalyze the ortho-alkylation of pyridines and quinolines with olefins. nih.govacs.org The reaction is believed to proceed through the formation of an N-heterocyclic carbene (NHC) complex intermediate. nih.gov This methodology is significant as it allows for the functionalization of electron-deficient heterocycles, which are typically challenging substrates for direct modification. acs.org Similarly, rare-earth metal complexes have been developed to catalyze the ortho-Csp²–H alkylation of substituted pyridines with alkenes, offering a route to a wide range of alkylated pyridine derivatives. researchgate.net
Another important approach is the Minisci reaction, which involves the addition of alkyl radicals to protonated, electron-deficient N-heterocycles. To control the regioselectivity, which can often lead to mixtures, blocking groups can be employed. For instance, a maleate-derived blocking group can direct Minisci-type decarboxylative alkylation specifically to the C-4 position of the pyridine ring. nih.gov
Table 3: Examples of C-H Alkylation of Pyridines
| Catalyst/Method | Pyridine Substrate | Alkylating Agent | Position(s) Functionalized | Ref |
|---|---|---|---|---|
| Rh(I)-phosphine | 2-substituted pyridines | Olefins | C-6 (ortho-alkylation) | nih.gov |
| Imidazolin-2-iminato Sc complexes | 2-Alkylpyridines | Alkenes | C-6 (ortho-alkylation) | researchgate.net |
This interactive table illustrates various catalytic methods for the direct C-H alkylation of pyridine rings.
Ring-Construction Strategies for 3-Substituted Pyridines
Building the pyridine ring from acyclic precursors, or de novo synthesis, is a cornerstone of heterocyclic chemistry. These methods allow for the strategic placement of substituents by selecting appropriately functionalized starting materials. nih.gov Classical condensation reactions are particularly valuable for creating highly substituted pyridine cores. nih.gov
Hantzsch Pyridine Synthesis: The Hantzsch synthesis, first reported in 1881, is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. chemtube3d.comwikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.org The driving force for the final oxidation step is the formation of the stable aromatic ring. wikipedia.org
The classical Hantzsch synthesis has been modified to improve yields, shorten reaction times, and broaden its scope. scispace.com Modern variations include one-pot procedures with direct aromatization using oxidizing agents like ferric chloride and the use of alternative C-4 sources for the pyridine ring instead of aldehydes. wikipedia.orgmdpi.com The versatility of the Hantzsch synthesis makes it a powerful tool for preparing a wide array of substituted pyridines. scispace.com
Bohlmann-Rahtz Pyridine Synthesis: The Bohlmann-Rahtz synthesis provides another route to substituted pyridines, specifically 2,3,6-trisubstituted pyridines. organic-chemistry.orgwikipedia.org This two-step process begins with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. organic-chemistry.orgjk-sci.com This intermediate then undergoes a heat-induced cyclodehydration to yield the final pyridine product. wikipedia.org
A key advantage of the Bohlmann-Rahtz method is that it directly produces the aromatic pyridine without requiring a separate oxidation step. organic-chemistry.org However, the high temperatures often needed for the final cyclization have been a drawback. organic-chemistry.org Recent modifications have focused on overcoming this limitation, for example, by using acid catalysis (both Brønsted and Lewis acids) to promote the reaction under milder conditions, enabling one-pot syntheses of tri- and tetrasubstituted pyridines. organic-chemistry.orgjk-sci.comcore.ac.uk
Table 4: Comparison of Hantzsch and Bohlmann-Rahtz Syntheses
| Feature | Hantzsch Synthesis | Bohlmann-Rahtz Synthesis |
|---|---|---|
| Components | Aldehyde, 2x β-ketoester, ammonia | Enamine, ethynylketone |
| Initial Product | 1,4-Dihydropyridine | Aminodiene |
| Final Step | Oxidation to pyridine | Cyclodehydration to pyridine |
| Typical Substitution | Symmetrically substituted pyridines | 2,3,6-Trisubstituted pyridines |
| Key Advantage | High versatility, well-established | Direct formation of aromatic pyridine |
| Recent Advances | One-pot procedures, new C-4 sources | Acid catalysis, one-pot procedures, microwave heating |
This interactive table compares the key features of the Hantzsch and Bohlmann-Rahtz pyridine ring-construction strategies.
Cycloaddition Approaches to Pyridine Ring Systems
Cycloaddition reactions are a significant class of reactions for forming multiple chemical bonds in a single step, providing an atom-economical route to cyclic compounds. nih.gov The construction of pyridine rings can be efficiently accomplished using transition-metal-catalyzed [2+2+2] cycloaddition reactions. nih.govrsc.org This method involves the cocyclization of two alkyne molecules and a nitrile, which provides the nitrogen atom for the heterocycle. acs.org
This approach is a fascinating tool for the de novo construction of pyridines and allows for control over the substitution pattern on the resulting ring. nih.gov Various transition metals, including cobalt, rhodium, titanium, and zirconium, have been shown to be effective catalysts for this transformation. rsc.orgacs.org Cobalt catalysts, in particular, have been highlighted as versatile and economical options. rsc.orgresearchgate.net The general mechanism involves the stepwise addition of the reactants at the metal center. acs.org The development of asymmetric catalysis in [2+2+2] cycloadditions has also enabled the synthesis of complex chiral pyridines. researchgate.net
Another powerful strategy is the [4+2] cycloaddition, or hetero-Diels-Alder reaction, which involves the reaction of a 1-azadiene derivative with a two-carbon π-component. rsc.org This method provides direct access to substituted pyridines and their hydrogenated derivatives. For instance, a general, single-step synthesis of polysubstituted 3-hydroxypyridines has been developed through the hetero-Diels-Alder reaction of 5-alkoxyoxazoles with various dienophiles, catalyzed by Nd(OTf)3 at room temperature. rsc.org
| Cycloaddition Type | Reactants | Catalyst Example | Key Features |
| [2+2+2] Cycloaddition | 2 x Alkyne, 1 x Nitrile | Cobalt (Co), Rhodium (Rh) | Atom-economical, good control of substitution, enables chiral synthesis. nih.govrsc.orgresearchgate.net |
| [4+2] Cycloaddition (hetero-Diels-Alder) | 1-Azadiene, Dienophile | Neodymium triflate (Nd(OTf)3) | Direct access to polysubstituted pyridines, can be used for 3-hydroxypyridine scaffolds. rsc.orgrsc.org |
Multi-Component Reactions for Pyridine Synthesis
Multi-component reactions (MCRs) have become a cornerstone of modern organic and medicinal chemistry due to their efficiency, atom economy, and ability to generate complex molecules in a single step from simple precursors. christuniversity.inbohrium.comacsgcipr.org MCRs are particularly valuable for synthesizing heterocyclic compounds like pyridine and its derivatives. researchgate.net
Several named MCRs are employed for pyridine synthesis:
Hantzsch Pyridine Synthesis: This is one of the earliest described MCRs and typically involves a [2+2+1+1] approach to construct the pyridine nucleus. taylorfrancis.com
Bohlmann-Rahtz Pyridine Synthesis: This method involves the condensation of an enamine with an alkynone. acsgcipr.org
Guareschi-Thorpe Reaction: This reaction provides a route to 2,6-dihydroxypyridines. acsgcipr.org
Kröhnke Pyridine Synthesis: This is a versatile method that uses pyridinium (B92312) salts as key intermediates. acsgcipr.org
These reactions often proceed through a series of condensation, addition, and elimination steps to build the heterocyclic ring. acsgcipr.org Modern variations of these MCRs can be performed under metal-free, metal-catalyzed, or solvent-free conditions, sometimes utilizing microwave heating or flow chemistry to improve reaction times and yields. bohrium.comacsgcipr.org For example, a one-pot, three-component synthesis using an aldehyde, an electron-deficient enamine or alkyne, and thioacetamide (B46855) as an ammonium source can produce 3,4,5-trisubstituted pyridines. researchgate.net These MCRs offer a practical and versatile strategy for accessing a wide array of substituted pyridines, which are precursors for more complex molecules like the target compound. christuniversity.inresearchgate.net
Installation of the Propoxy Linker at the Pyridine C3 Position
The synthesis of this compound requires the formation of an ether bond at the C3 position of a pyridine ring. This is typically achieved by starting with a 3-hydroxypyridine precursor, which can be synthesized through various methods, including the rearrangement of furan (B31954) derivatives or the hydrolysis of 3-chloropyridine. dur.ac.ukgoogle.comguidechem.com The hydroxyl group of 3-hydroxypyridine acts as a nucleophile to displace a leaving group on a three-carbon chain, forming the desired propoxy linker.
Etherification Reactions (e.g., Williamson Ether Synthesis)
The Williamson ether synthesis is a classic and widely used method for preparing both symmetrical and asymmetrical ethers. byjus.comwikipedia.org The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com
In the context of the target molecule, the synthesis would proceed as follows:
Deprotonation: 3-hydroxypyridine is first treated with a strong base to form the corresponding pyridinoxide anion. Common bases for generating phenoxides (and analogous pyridinoxides) include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or potassium carbonate (K₂CO₃). jk-sci.comyoutube.com The resulting alkoxide is a potent nucleophile. masterorganicchemistry.com
Nucleophilic Attack: The pyridinoxide anion then attacks a suitable three-carbon electrophile, such as 1-bromo-3-chloropropane (B140262) or a similar molecule with a good leaving group. The attack occurs via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, causing inversion of stereochemistry if the carbon is chiral. wikipedia.org For this reaction to be efficient, the alkyl halide should be primary to minimize competing elimination (E2) reactions. wikipedia.orgmasterorganicchemistry.com
The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 pathway. byjus.com
| Step | Description | Reagents | Key Considerations |
| 1. Alkoxide Formation | Deprotonation of 3-hydroxypyridine. | Strong base (e.g., NaH, KOH, K₂CO₃). | The base must be strong enough to deprotonate the hydroxyl group. jk-sci.comyoutube.com |
| 2. SN2 Displacement | Nucleophilic attack of the pyridinoxide on an alkyl halide. | Primary alkyl halide (e.g., 1-bromo-3-chloropropane). | The alkyl halide must be primary or methyl to favor substitution over elimination. masterorganicchemistry.com |
Alternative Coupling Methodologies for Alkyl Ether Formation
While the Williamson synthesis is robust, alternative methods exist for forming alkyl aryl ethers, which can be advantageous for substrates that are sensitive or prone to side reactions.
Mitsunobu Reaction: This reaction allows for the direct coupling of phenols and alcohols. nih.gov It typically employs a phosphine (B1218219) reagent (like triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The reaction proceeds with inversion of configuration at the alcohol's stereocenter.
PhenoFluor-Mediated Coupling: A newer approach uses the deoxyfluorination reagent PhenoFluor for the direct etherification between phenols and primary or secondary alcohols. nih.govrsc.org This method has a broad substrate scope and can tolerate many functional groups that are challenging for other methods. nih.gov
Transition-Metal-Catalyzed Couplings: Cross-coupling reactions, such as the Ullmann or Buchwald-Hartwig couplings, are powerful for C-O bond formation, though they are more commonly applied to aryl halides rather than phenols directly coupling with alkyl alcohols. nih.gov
These alternative methodologies provide a broader toolkit for chemists, enabling the formation of the crucial propoxy ether linkage under various conditions and with a wider range of functional group tolerance.
Formation of the Tetrahydropyranyl (THP) Ether Moiety
The final step in the synthesis of the side chain of this compound is the protection of the terminal hydroxyl group of the propoxy linker. The tetrahydropyranyl (THP) ether is a common and robust protecting group for alcohols. total-synthesis.comorganic-chemistry.org It is stable to a wide range of conditions, including strong bases, organometallic reagents, and hydrides, but can be easily removed under mild acidic conditions. total-synthesis.comorganic-chemistry.org
Acid-Catalyzed Tetrahydropyranylation (e.g., using p-toluenesulfonic acid, Pyridinium p-toluenesulfonate (PPTS))
The formation of a THP ether is achieved by reacting an alcohol with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst. total-synthesis.comyoutube.com
The mechanism involves the following steps:
Activation of DHP: The acid catalyst protonates the alkene of DHP, generating a resonance-stabilized oxocarbenium ion intermediate. total-synthesis.comyoutube.com
Nucleophilic Attack: The alcohol (in this case, the terminal hydroxyl of the 3-(pyridin-3-yloxy)propan-1-ol intermediate) acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. total-synthesis.com
Deprotonation: A weak base removes the proton from the newly formed ether, regenerating the acid catalyst and yielding the THP-protected alcohol. total-synthesis.com
A variety of acid catalysts can be used for this transformation. nih.gov
p-Toluenesulfonic acid (p-TsOH): This is a common, strong acid catalyst that is effective for THP protection. youtube.comnih.govcommonorganicchemistry.com It is a solid, making it easy to handle. youtube.com
Pyridinium p-toluenesulfonate (PPTS): PPTS is a milder, organic-soluble acid catalyst. nih.govchemicalbook.com Its reduced acidity makes it particularly useful for substrates that are sensitive to stronger acids, preventing potential side reactions or degradation. total-synthesis.com It was introduced as a superior alternative to stronger acids for this transformation.
The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature. total-synthesis.comasianpubs.org
| Catalyst | Acidity | Key Advantages | Typical Solvents |
| p-Toluenesulfonic acid (p-TsOH) | Strong | Readily available, effective, easy to handle. youtube.comcommonorganicchemistry.com | Dichloromethane (DCM), Tetrahydrofuran (THF). commonorganicchemistry.com |
| Pyridinium p-toluenesulfonate (PPTS) | Mild | Ideal for acid-sensitive substrates, reduces side reactions, soluble in organic solvents. total-synthesis.comnih.gov | Dichloromethane (DCM), Ethanol (B145695) (EtOH). total-synthesis.com |
Neutral Reagent Mediated Tetrahydropyranylation
While the tetrahydropyranylation of alcohols is traditionally catalyzed by strong protic or Lewis acids, there is a growing demand for methods that operate under milder and more neutral conditions to avoid side reactions with sensitive functional groups. tandfonline.com The use of reagents that are gentle, cost-effective, and easy to handle is advantageous.
One such approach involves the use of pyridinium chloride as a catalyst. tandfonline.comtandfonline.com This method is notable for its efficiency under solvent-free conditions at room temperature, aligning with the principles of green chemistry. tandfonline.com Pyridinium chloride is believed to function as both a mild acid catalyst and an ionic liquid in this procedure. tandfonline.com The reaction is typically carried out by grinding the alcohol, DHP, and a catalytic amount of pyridinium chloride in a mortar with a pestle. tandfonline.com This solvent-free approach often leads to higher yields and shorter reaction times compared to conventional solvent-based methods. tandfonline.com The protocol has been successfully applied to a variety of primary, secondary, and even bulky tertiary alcohols, demonstrating its broad applicability. tandfonline.com Allylic alcohols can also be converted to their corresponding THP ethers in good yields without isomerization of the double bond. tandfonline.com
The straightforward work-up involves treating the reaction mixture with a solvent like diethyl ether, filtering the solid catalyst, and evaporating the solvent. tandfonline.comtandfonline.com The catalyst can often be recovered and reused without a significant loss of activity. tandfonline.com
| Substrate (Alcohol) | Time | Yield (%) |
|---|---|---|
| Benzyl alcohol | 15 min | 95 |
| 2-Phenylethanol | 15 min | 94 |
| 4-Chlorobenzyl alcohol | 10 min | 96 |
| 1-Octanol | 20 min | 92 |
| Cyclohexanol | 15 min | 95 |
| Benzhydrol | 10 min | 96 |
| Cinnamyl alcohol | 25 min | 90 |
Heterogeneous Catalyst Applications
The use of heterogeneous catalysts represents a significant advancement in sustainable chemistry, offering advantages such as simplified product isolation, catalyst recovery, and recyclability. nih.govbeilstein-journals.orgnih.gov Several solid acid catalysts have been effectively employed for the tetrahydropyranylation of alcohols.
Zeolite H-beta
Zeolite H-beta is a solid acid catalyst with a three-dimensional pore structure that has proven to be an efficient and reusable catalyst for the protection of alcohols and phenols as THP ethers. organic-chemistry.orgmdpi.com Zeolites are attractive alternatives to traditional homogeneous acid catalysts because they are non-corrosive, environmentally friendly, and easily separable from the reaction mixture by simple filtration. rsc.org The reaction using Zeolite H-beta is typically performed by refluxing the alcohol and DHP in a non-polar solvent such as hexane. organic-chemistry.org This method is characterized by short reaction times, mild conditions, and high product yields. organic-chemistry.org The catalyst's recyclability is a key advantage, making it a cost-effective and sustainable option for large-scale synthesis. organic-chemistry.org
| Substrate (Alcohol) | Time (min) | Yield (%) |
|---|---|---|
| 1-Octanol | 5 | 95 |
| Cyclohexanol | 5 | 96 |
| Benzyl alcohol | 5 | 95 |
| 2-Phenylethanol | 10 | 94 |
| Geraniol | 10 | 92 |
| Phenol (B47542) | 10 | 93 |
| 4-Methoxyphenol | 15 | 90 |
Bismuth(III) nitrate (B79036) pentahydrate
Bismuth(III) nitrate pentahydrate, Bi(NO₃)₃·5H₂O, is an inexpensive, non-toxic, and air-insensitive crystalline solid. sigmaaldrich.comhimedialabs.com It is recognized as a versatile Lewis acid catalyst in a variety of organic transformations, including the protection of carbonyl compounds, Michael additions, and the conversion of thiocarbonyls to their corresponding carbonyl compounds. sigmaaldrich.comalfachemic.com As a Lewis acid, it can activate the DHP molecule, facilitating the nucleophilic attack by the alcohol's hydroxyl group. While its application has been reported for numerous reactions, specific literature detailing its use as the primary catalyst for the tetrahydropyranylation of alcohols is less common compared to other Lewis acids. researchgate.net However, its established catalytic activity in related transformations suggests its potential as a viable and environmentally benign catalyst for THP ether formation. sigmaaldrich.comwikipedia.org
Mitsunobu Reaction Conditions for THP Ether Formation
The Mitsunobu reaction is a powerful and versatile method in organic synthesis for converting primary and secondary alcohols into a wide range of functional groups, such as esters, ethers, and azides, with a complete inversion of stereochemistry at the carbon center. wikipedia.orgnrochemistry.commissouri.edu The reaction classically involves an alcohol, a nucleophile (often with a pKa less than 13), a phosphine (typically triphenylphosphine, PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-synthesis.com
The mechanism proceeds through the formation of an oxyphosphonium salt intermediate from the alcohol, PPh₃, and DEAD. nrochemistry.commissouri.edu This intermediate is then susceptible to nucleophilic attack via an Sₙ2 mechanism, resulting in the displacement of the triphenylphosphine oxide and the formation of the new product with inverted stereochemistry. nrochemistry.com
While the Mitsunobu reaction is exceptionally useful for forming many types of ethers by using another alcohol or a phenol as the nucleophile, it is not the standard or conventional method for preparing THP ethers from DHP. nrochemistry.com The direct acid-catalyzed addition of an alcohol to DHP is a much simpler, more atom-economical, and common procedure for this specific transformation. The Mitsunobu reaction's complexity and reagent cost are generally reserved for transformations that are difficult to achieve by other means or where stereochemical inversion is required.
| Substrate (Alcohol) | Nucleophile | Reagents | Solvent | Product Type |
|---|---|---|---|---|
| (R)-2-Octanol | Benzoic acid | PPh₃, DEAD | THF | (S)-2-Octyl benzoate (B1203000) (Ester) |
| Benzyl alcohol | Phenol | PPh₃, DIAD | THF | Benzyl phenyl ether (Ether) |
| Ethanol | Phthalimide | PPh₃, DEAD | THF | N-Ethylphthalimide (N-Alkylation) |
| Cyclohexanol | Diphenylphosphoryl azide (DPPA) | PPh₃, DIAD | THF | Azidocyclohexane (Azide) |
Selective Deprotection of the Tetrahydropyranyl (THP) Ether
The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its ease of installation and general stability under most non-acidic conditions. acs.orgacs.org The removal of the THP ether from this compound to regenerate the primary alcohol, 3-(3-hydroxypropoxy)pyridine, is a critical step in many synthetic routes.
Acid-Catalyzed Hydrolysis and Alcohol Regeneration
The most common method for the deprotection of THP ethers is acid-catalyzed hydrolysis. organic-chemistry.orgwikipedia.org This process involves the treatment of the THP ether with an acid in the presence of a protic solvent like water or an alcohol. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the solvent to cleave the acetal (B89532) linkage, thereby releasing the desired alcohol.
A variety of acidic conditions can be employed for this transformation. Common reagents include mineral acids, organic acids, and Lewis acids. acs.org For instance, acetic acid in a tetrahydrofuran (THF)/water mixture, p-toluenesulfonic acid (PTSA) in water, or pyridinium p-toluenesulfonate (PPTS) in ethanol are frequently used. wikipedia.orgnih.gov The choice of acid and solvent system is often dictated by the sensitivity of other functional groups present in the molecule.
Table 1: Common Acidic Reagents for THP Deprotection
| Reagent | Solvent | Typical Conditions |
| Acetic Acid | THF/Water | Room Temperature |
| p-Toluenesulfonic Acid (PTSA) | Methanol or Ethanol | Room Temperature |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | Room Temperature or Mild Heat |
| Hydrochloric Acid (HCl) | Methanol or Water | Room Temperature |
| Sulfuric Acid | Methanol or Water | Room Temperature |
| Silica Sulfuric Acid | Methanol | Mild Conditions |
Silica sulfuric acid, a solid acid, offers a mild and efficient alternative for the deprotection of THP ethers in methanol. niscpr.res.in
Investigation of Alternative Deprotection Conditions (e.g., non-acidic methods)
While acid-catalyzed hydrolysis is the standard, there are instances where acidic conditions are incompatible with other functional groups in the molecule. This has led to the development of alternative, non-acidic methods for THP ether deprotection.
One such method involves the use of lithium chloride (LiCl) in a mixture of dimethyl sulfoxide (B87167) (DMSO) and water at elevated temperatures. acs.orgacs.org This provides a mild and efficient aqueous method for the deprotection of THP ethers that avoids the use of acids. acs.orgacs.org Other non-acidic methods include the use of reagents like iron(III) tosylate in methanol, which is inexpensive, non-corrosive, and easy to handle. researchgate.netscispace.com Additionally, oxidative deprotection methods using reagents such as 4-(dimethylamino)pyridinium (B8497252) chlorochromate can convert THP ethers directly to their corresponding carbonyl compounds. psu.edu
Table 2: Selected Alternative Deprotection Methods for THP Ethers
| Reagent/Catalyst | Solvent | Conditions |
| Lithium Chloride (LiCl) / Water | DMSO | 90 °C |
| Iron(III) Tosylate | Methanol | Room Temperature |
| Decaborane (catalytic) | Methanol | Mild Conditions |
| Cerium(IV) Ammonium Nitrate (CAN) | Acetonitrile/Water | Mild Conditions |
Reactivity of the Pyridine Nucleus in the Presence of the Protected Side Chain
The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic substitution. The presence of the 3-{3-[(oxan-2-yl)oxy]propoxy} side chain, an alkoxy group, further modulates this reactivity.
Electrophilic Aromatic Substitution Reactivity
Pyridine is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. youtube.comquimicaorganica.org Reactions often require harsh conditions, and the substitution typically occurs at the 3-position (meta to the nitrogen). quimicaorganica.orgrsc.org The alkoxy group at the 3-position is an ortho-, para-director and an activating group in benzene rings. However, in the pyridine ring, its effect is more complex. It can enhance the electron density of the ring, but the inherent deactivation by the nitrogen atom remains significant.
Computational studies on pyridine derivatives suggest that the nitration of pyridine itself is challenging because, in the strongly acidic medium required, the pyridine is protonated, which strongly deactivates the ring. rsc.org For 3-alkoxypyridines, electrophilic substitution is expected to be directed to the positions ortho and para to the alkoxy group, which are the 2-, 4-, and 6-positions. However, the 2- and 6-positions are also ortho to the deactivating nitrogen, making the 4-position a likely site for substitution, although reactions may still require forcing conditions.
Nucleophilic Aromatic Substitution Reactivity
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.comwikipedia.orgyoutube.com This is because the negative charge in the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, stabilizing the intermediate. stackexchange.com
For this compound, the alkoxy group at the 3-position does not strongly activate or deactivate the ring towards nucleophilic attack at the 2- or 4-positions. Therefore, if a good leaving group were present at the 2-, 4-, or 6-position, the compound would be expected to undergo nucleophilic aromatic substitution with strong nucleophiles. youtube.comyoutube.com Without a leaving group, reactions like the Chichibabin reaction, which involves the reaction of pyridine with an alkali-metal amide to form an aminopyridine, could potentially occur at the 2- or 6-position, though this typically requires high temperatures. youtube.com
Transition Metal-Catalyzed Coupling Reactions at the Pyridine Ring
The pyridine nucleus of this compound can be functionalized through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. dntb.gov.uanih.gov The specific position of reactivity on the pyridine ring (i.e., which C-H bond is activated or which halide is substituted) depends on the starting material, which is typically a halogenated derivative of the parent molecule.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. wikipedia.org For a halogenated precursor of this compound, this reaction would enable the introduction of aryl, heteroaryl, or alkyl groups. The reaction is catalyzed by a palladium complex and requires a base to activate the organoboron species. organic-chemistry.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be adapted for water-soluble reagents. wikipedia.orgresearchgate.net
Catalyst System: Typically involves a Pd(0) source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand (e.g., PPh₃, PCy₃, or more specialized Buchwald ligands). organic-chemistry.orgnih.gov
Base: A variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. wikipedia.org
Solvent: Solvents like toluene (B28343), THF, and dioxane are frequently employed, often in aqueous mixtures. wikipedia.org
| Coupling Partner 1 (Example) | Coupling Partner 2 (Example) | Catalyst/Ligand | Base | Solvent | Product Type |
| 2-Chloro-3-alkoxypyridine | Phenylboronic acid | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 2-Phenyl-3-alkoxypyridine |
| 4-Bromo-3-alkoxypyridine | Heptyl boronic pinacol (B44631) ester | PdCl₂(dppf) | K₂CO₃ | DMF | 4-Heptyl-3-alkoxypyridine |
| 6-Iodo-3-alkoxypyridine | Naphthylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 6-Naphthyl-3-alkoxypyridine |
Stille Coupling:
The Stille reaction provides another powerful method for C-C bond formation by coupling an organotin compound (organostannane) with an organohalide. wikipedia.orglibretexts.org A key advantage of Stille coupling is the stability and functional group tolerance of the organostannane reagents. nrochemistry.com However, the toxicity of tin compounds is a significant drawback. wikipedia.org The mechanism involves oxidative addition, transmetalation, and reductive elimination steps at the palladium center. nrochemistry.com
Catalyst: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common catalysts. commonorganicchemistry.com
Additives: Additives like CuI can sometimes accelerate the reaction.
Solvent: Anhydrous, non-polar solvents like DMF or toluene are typically used. commonorganicchemistry.com
| Coupling Partner 1 (Example) | Coupling Partner 2 (Example) | Catalyst | Additive | Solvent | Product Type |
| 2-Bromo-3-alkoxypyridine | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | None | Toluene | 2-Vinyl-3-alkoxypyridine |
| 5-Iodo-3-alkoxypyridine | Trimethyl(phenyl)stannane | PdCl₂(PPh₃)₂ | CuI | DMF | 5-Phenyl-3-alkoxypyridine |
| 3-Alkoxy-6-chloropyridine | Tributyl(thienyl)stannane | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | Dioxane | 3-Alkoxy-6-thienylpyridine |
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has largely replaced harsher traditional methods for synthesizing aryl amines. wikipedia.org The development of sterically hindered and electron-rich phosphine ligands by Stephen Buchwald has been critical to the reaction's broad applicability. youtube.com
Catalyst System: A palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂ is used in combination with a specialized ligand like BINAP, XPhos, or SPhos. youtube.comchemspider.com
Base: A strong, non-nucleophilic base like NaOᵗBu or LiHMDS is required. libretexts.orgchemspider.com
Solvent: Aprotic solvents such as toluene or dioxane are standard. chemspider.com
| Aryl Halide (Example) | Amine (Example) | Catalyst/Ligand | Base | Solvent | Product Type |
| 2-Bromo-3-alkoxypyridine | Aniline | Pd₂(dba)₃ / BINAP | NaOᵗBu | Toluene | N-phenyl-3-alkoxypyridin-2-amine |
| 4-Chloro-3-alkoxypyridine | Cyclohexylamine | Pd(OAc)₂ / XPhos | LiHMDS | Dioxane | N-cyclohexyl-3-alkoxypyridin-4-amine |
| 5-Bromo-3-alkoxypyridine | Benzophenone imine | Pd₂(dba)₃ / SPhos | K₂CO₃ | Toluene | N-(diphenylmethylene)-3-alkoxypyridin-5-amine |
Reactions Involving the Alkyl Ether Linkage
The structure of this compound contains two distinct ether linkages: the propoxy ether attached to the pyridine ring and the tetrahydropyranyl (THP) ether, which functions as a protecting group for the terminal alcohol.
The C-O bond of the propoxy group attached directly to the pyridine ring is generally stable. Cleavage of such aryl alkyl ethers typically requires harsh conditions, such as strong acids (e.g., HBr or HI) at high temperatures, which would likely also cleave the more labile THP ether.
The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its ease of installation and removal under mild acidic conditions. psu.eduorganic-chemistry.org The THP ether is an acetal, which is stable to bases, organometallics, and hydrides, but is readily cleaved by acid-catalyzed hydrolysis. youtube.com
Cleavage of the THP Ether:
The deprotection of the THP ether in this compound would yield 3-(3-hydroxypropoxy)pyridine. This transformation is typically achieved by treatment with a mild acid in an alcoholic or aqueous solvent. nih.gov
Reagents: Common reagents include p-toluenesulfonic acid (TsOH) in methanol, pyridinium p-toluenesulfonate (PPTS) in ethanol, or aqueous acetic acid. nih.gov
Mechanism: The reaction proceeds via protonation of the THP oxygen, followed by cleavage to form a resonance-stabilized carbocation and the free alcohol. youtube.com
Unexpected cleavage of THP ethers can also occur under seemingly neutral or basic conditions. For instance, Pd/C catalyzed hydrogenation in ethanol can inadvertently generate HCl from residual PdCl₂ in the catalyst, leading to THP group removal. researchgate.net
| Substrate | Reagent | Solvent | Temperature | Product |
| This compound | p-Toluenesulfonic acid (catalytic) | Methanol | Room Temp. | 3-(3-Hydroxypropoxy)pyridine |
| This compound | Acetic acid / H₂O / THF | THF/Water | 45 °C | 3-(3-Hydroxypropoxy)pyridine |
| This compound | Pyridinium p-toluenesulfonate | Ethanol | 55 °C | 3-(3-Hydroxypropoxy)pyridine |
Advanced Spectroscopic Characterization and Structural Analysis of 3 3 Oxan 2 Yl Oxy Propoxy Pyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for a complete structural assignment.
1D NMR (¹H, ¹³C) for Connectivity and Chemical Environment
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their immediate electronic environment. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the propoxy linker, and the oxane (tetrahydropyran) ring. The chemical shifts (δ) would indicate the nature of these protons (aromatic vs. aliphatic), and the splitting patterns (multiplicity) would reveal the number of adjacent protons, helping to establish connectivity.
¹³C NMR: The carbon-13 NMR spectrum would show the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the signals would help to distinguish between the aromatic carbons of the pyridine ring and the aliphatic carbons of the propoxy and oxane moieties.
Expected ¹H and ¹³C NMR Data (Theoretical) Due to the absence of experimental data, a table of predicted chemical shifts cannot be accurately generated.
2D NMR (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the proton network within the pyridine, propoxy, and oxane fragments.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C assignments.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would provide information about which protons are close to each other in space, which is particularly useful for determining the molecule's preferred conformation and stereochemistry.
Stereochemical Analysis and Diastereomer Identification
The oxane ring in this compound contains a stereocenter at the C-2 position (the anomeric carbon). This means the compound can exist as a mixture of diastereomers (R and S at C-2). High-resolution NMR, potentially in combination with chiral resolving agents, would be the primary method to identify and characterize these diastereomers. The distinct chemical environments in the different diastereomers would likely result in separate sets of NMR signals.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula. Furthermore, by analyzing the fragmentation pattern in the mass spectrum (e.g., through MS/MS experiments), the connectivity of the pyridine, propoxy, and oxane units could be confirmed.
Expected HRMS Data (Theoretical) A data table for fragmentation pathways is not provided due to the lack of experimental results.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
C-O-C (ether) stretches from the propoxy and oxane groups.
C=N and C=C stretching vibrations from the pyridine ring.
Aromatic and aliphatic C-H stretching vibrations.
Expected IR Absorption Bands (Theoretical) A data table of specific vibrational frequencies is not provided as no experimental spectrum is available.
X-ray Crystallography for Solid-State Molecular Structure Elucidation
Should this compound be obtained as a suitable single crystal, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the conformation of the molecule. It would also definitively establish the relative stereochemistry. To date, no crystal structure for this compound has been reported in the crystallographic databases.
Computational and Theoretical Investigations of 3 3 Oxan 2 Yl Oxy Propoxy Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Such calculations can provide insights into orbital energies, electron density distribution, and molecular electrostatic potential, which are crucial for understanding a molecule's reactivity and intermolecular interactions. For pyridine (B92270) derivatives, DFT calculations are commonly used to determine optimized geometries, vibrational frequencies, and thermochemical properties.
While general principles of DFT could be applied to 3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine, there are no specific published studies presenting the results of such calculations. A typical output of a DFT study on a similar molecule might include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and the dipole moment. This data is instrumental in predicting the chemical reactivity and kinetic stability of a compound.
Table 1: Hypothetical DFT-Calculated Electronic Properties (Illustrative Only)
| Property | Calculated Value |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Dipole Moment | Data not available |
| Total Energy | Data not available |
Note: This table is for illustrative purposes only and does not represent actual data for this compound due to a lack of available research.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the propoxy and oxanyl groups in this compound suggests a complex conformational landscape. Conformational analysis is a critical step in understanding the three-dimensional structure and behavior of such a molecule. Computational methods are used to identify stable conformers and the energy barriers between them by mapping the potential energy surface. This information is vital for understanding how the molecule might interact with biological targets or other reagents.
Studies on similar flexible molecules often reveal multiple low-energy conformers that can coexist at room temperature. The relative populations of these conformers can be estimated using Boltzmann statistics based on their computed free energies. However, no specific conformational analysis has been published for this compound.
Reaction Mechanism Studies of Key Synthetic Steps and Transformations
Computational chemistry plays a key role in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathways. For a molecule like this compound, theoretical studies could investigate the mechanisms of its synthesis, such as the etherification reaction to form the propoxy linkage or the formation of the tetrahydropyran ether.
Such studies would provide valuable insights into the reaction kinetics and thermodynamics, helping to optimize reaction conditions. Despite the potential utility of such investigations, no computational studies on the reaction mechanisms involving the synthesis or transformation of this compound have been reported in the scientific literature.
Predictive Modeling for Reactivity, Regioselectivity, and Stereoselectivity
Predictive modeling, often based on quantum chemical calculations, can forecast the reactivity of a molecule and the outcome of its reactions. For instance, the regioselectivity of electrophilic or nucleophilic attack on the pyridine ring could be predicted by analyzing the distribution of electron density and the Fukui functions. Similarly, the stereoselectivity of reactions involving the chiral center in the oxane ring could be modeled.
These predictive models are invaluable for designing new synthetic routes and for understanding the chemical behavior of complex molecules. Unfortunately, the absence of dedicated computational studies on this compound means that no such predictive models are currently available.
Strategic Role in Complex Molecule Synthesis and Methodological Development
3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine as a Key Building Block for Advanced Intermediates
There is no available scientific literature that details the application of This compound as a key building block for the synthesis of advanced chemical intermediates. For a compound to be considered a key building block, it would typically be featured in synthetic routes leading to more complex molecules, such as active pharmaceutical ingredients or natural products. The literature does not currently provide examples of such transformations originating from this specific starting material. Therefore, no data tables or detailed research findings on its use in generating advanced intermediates can be presented.
Applications in Multi-Component and Cascade Reaction Sequences
Multi-component reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation. While pyridine (B92270) derivatives are frequently employed in such reactions, there are no specific documented instances of This compound being utilized as a reactant in MCRs or cascade sequences. The successful application in this context would require demonstrated reactivity and compatibility with the specific conditions of these complex transformations, information that is not present in the current body of scientific knowledge.
Development of Novel Synthetic Routes Utilizing the Protected Pyridine Scaffold
The development of novel synthetic routes often relies on the unique reactivity of specifically functionalized scaffolds. The protected pyridine scaffold of This compound could theoretically be exploited in various transformations, such as metal-catalyzed cross-coupling reactions, lithiation-substitution sequences, or C-H activation protocols. However, there are no published studies that describe the development of new synthetic methodologies based on this particular compound. Research in this area would be necessary to establish its utility and potential advantages over other related pyridine building blocks.
Structure Reactivity and Structure Property Relationships
Influence of the Tetrahydropyranyl Protecting Group on Adjacent Functionalities and Pyridine (B92270) Reactivity
The tetrahydropyranyl (THP) group, formally an oxan-2-yl moiety, serves as a protecting group for the terminal hydroxyl function of the 3-propoxy side chain. The selection of THP as a protecting group has several important consequences for the compound's reactivity.
THP ethers are well-known for their stability across a wide range of chemical conditions. organic-chemistry.org They are generally stable to strongly basic reaction conditions, organometallic reagents, hydrides, and various alkylation and acylation reagents. organic-chemistry.org This stability is crucial as it allows for chemical modifications to be performed on the pyridine ring without affecting the protected hydroxyl group. For instance, reactions such as lithiation or nucleophilic substitution on the pyridine core can be carried out while the THP ether remains intact.
Conversely, the THP group is characterized by its lability under acidic conditions. nih.govd-nb.info The acetal (B89532) linkage is readily cleaved by acid hydrolysis or alcoholysis, regenerating the primary alcohol. organic-chemistry.org This ease of removal is a key advantage of using THP as a protecting group. nih.govresearchgate.netnih.gov The conditions for deprotection are typically mild, often involving treatment with acids like p-toluenesulfonic acid (PTSA) or trifluoroacetic acid (TFA). nih.govd-nb.info
The presence of the THP group can also confer favorable physical properties, such as increased solubility in organic solvents. nih.govresearchgate.netnih.gov However, a notable drawback is the introduction of a new stereocenter at the anomeric carbon of the oxane ring, which can lead to the formation of diastereomeric mixtures if the original molecule is chiral. organic-chemistry.org
The electronic influence of the THP-protected propoxy group on the pyridine ring is primarily inductive. As an ether, the substituent is electron-donating, which can slightly increase the electron density of the pyridine ring. However, this effect is somewhat attenuated by the three-carbon propoxy linker, which insulates the aromatic system from the full electronic impact of the terminal ether group.
| Reagent/Condition Class | Stability of THP Ether | Reference |
|---|---|---|
| Strong Bases (e.g., NaOH, LDA) | Stable | organic-chemistry.org |
| Organometallics (e.g., Grignard, Organolithiums) | Stable | organic-chemistry.org |
| Nucleophiles | Stable | researchgate.net |
| Hydride Reductants (e.g., LiAlH4, NaBH4) | Stable | organic-chemistry.org |
| Most Oxidizing Agents | Stable | researchgate.net |
| Aqueous and Anhydrous Acids | Labile | organic-chemistry.orgnih.gov |
Effects of Alkyl Linker Length and Branching on Compound Reactivity and Stability
Flexibility and Conformation: A three-carbon linker provides considerable conformational flexibility. This allows the bulky THP group to orient itself in various positions relative to the pyridine ring, which can influence crystal packing and intermolecular interactions. Shorter linkers (e.g., methoxy (B1213986) or ethoxy) would offer less flexibility and place the terminal group in closer proximity to the aromatic ring, potentially leading to greater steric hindrance or intramolecular electronic effects. Conversely, longer linkers would increase the separation, further minimizing steric and electronic interactions between the two ends of the molecule.
Stability: The stability of the ether linkages (both to the pyridine ring and within the THP group) is generally high. The C-O bonds are robust, and the propoxy chain itself is chemically inert under most conditions. The length of the linker does not significantly alter the inherent chemical stability of the ether bonds.
Reactivity: The linker acts as an insulator, meaning the reactivity of the pyridine ring is only minimally affected by the inductive effects of the terminal THP ether. A shorter linker would result in a more pronounced electronic effect from the terminal group on the pyridine ring's nucleophilicity and susceptibility to electrophilic attack.
| Linker Length (n in -O(CH₂)n-O-THP) | Conformational Flexibility | Steric Hindrance at Pyridine Ring | Electronic Influence on Pyridine Ring |
|---|---|---|---|
| 1 (Methoxy) | Low | High | Moderate |
| 2 (Ethoxy) | Moderate | Moderate | Low-Moderate |
| 3 (Propoxy) | High | Low | Minimal |
| 4 (Butoxy) | Very High | Minimal | Negligible |
Systematic Variations in Pyridine Substitution Patterns and Their Synthetic Implications
The substitution pattern of the pyridine ring is a critical factor in determining its chemical reactivity and the synthetic strategies required for its preparation. nih.gov In 3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine, the alkoxy group is located at the 3-position.
Reactivity of 3-Alkoxypyridines:
Electrophilic Aromatic Substitution: The pyridine nitrogen is an electron-withdrawing group that deactivates the ring towards electrophilic attack compared to benzene (B151609). An alkoxy group is an activating, ortho-, para-directing group. In 3-alkoxypyridine, the activating effect of the oxygen directs incoming electrophiles to the 2- and 4-positions. However, the deactivating effect of the ring nitrogen still makes these reactions challenging compared to more activated aromatic systems.
Nucleophilic Aromatic Substitution: Pyridine itself is more susceptible to nucleophilic attack than benzene, particularly at the 2- and 4-positions. A 3-alkoxy group does not significantly activate or deactivate the ring towards nucleophilic attack, as it is not in a position to directly stabilize the Meisenheimer complex intermediate via resonance. Therefore, nucleophilic substitution on the ring itself is generally difficult unless a leaving group is present at an activated position (2-, 4-, or 6-).
Reactivity of the Nitrogen Atom: The lone pair on the pyridine nitrogen atom makes it basic and nucleophilic. The 3-alkoxy group has a minor electronic influence on the basicity of the nitrogen compared to substituents at the 2- or 4-positions.
Synthetic Implications: The synthesis of substituted pyridines is highly dependent on the desired substitution pattern. nih.govmdpi.com Synthesizing 3-substituted pyridines often requires different strategies than accessing 2- or 4-substituted isomers. nih.gov For 3-alkoxypyridines, a common synthetic precursor is 3-hydroxypyridine (B118123). The hydroxyl group can be deprotonated and alkylated (e.g., via a Williamson ether synthesis) with an appropriate alkyl halide, in this case, 1-bromo-3-[(oxan-2-yl)oxy]propane, to form the desired ether linkage. In contrast, 2- and 4-halopyridines are often used as precursors for 2- and 4-alkoxypyridines, as these positions are activated for nucleophilic substitution.
| Position of Alkoxy Group | Favored Site for Electrophilic Attack | Reactivity toward Nucleophilic Substitution (on ring) | Common Synthetic Precursor |
|---|---|---|---|
| 2-Alkoxy | 5-position | Low (alkoxy is a poor leaving group) | 2-Halopyridine |
| 3-Alkoxy | 2- and 4-positions | Very Low | 3-Hydroxypyridine |
| 4-Alkoxy | 3- and 5-positions | Low (alkoxy is a poor leaving group) | 4-Halopyridine |
Q & A
Q. What synthetic strategies are recommended for 3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine, and how can reaction parameters be optimized?
Methodological Answer: The synthesis typically involves multi-step etherification and protection-deprotection strategies. Key steps include:
- Ether Linkage Formation : Use nucleophilic substitution reactions, as seen in pyridine derivatives (e.g., coupling oxane-2-ol with propargyl bromide intermediates under basic conditions like NaOH in dichloromethane) .
- Optimization : Adjust reaction time, temperature, and stoichiometry. For example, refluxing in inert solvents (e.g., benzene or dichloromethane) improves yield, as demonstrated in similar syntheses .
- Purification : Employ column chromatography or crystallization (e.g., using ethyl acetate/hexane mixtures) to isolate the product. Purity verification via HPLC or NMR ensures ≥95% purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze and NMR for characteristic peaks of the pyridine ring (δ 7.5–8.5 ppm) and oxane ether linkages (δ 3.5–4.5 ppm). Compare with reference spectra of structurally similar pyridine derivatives .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] peak).
- Infrared (IR) Spectroscopy : Identify ether (C-O-C stretch at ~1100 cm) and pyridine ring vibrations (C=N stretch at ~1600 cm) .
Q. What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Waste Disposal : Follow EPA guidelines for halogenated waste, as pyridine derivatives may require neutralization before disposal .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reactivity data for this compound under varying pH conditions?
Methodological Answer:
- Controlled Stress Testing : Conduct hydrolysis experiments at pH 1–13 and monitor degradation via HPLC. For example, Pyridalyl (a structurally related pesticide) showed stability under acidic conditions but degraded in alkaline media, providing a methodological framework .
- Mechanistic Studies : Use isotopic labeling (e.g., ) to trace ether bond cleavage pathways. Compare kinetic data across studies to identify pH-dependent reaction pathways .
Q. What computational approaches predict the supramolecular interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Validate predictions with experimental IC values from enzyme inhibition assays, as done for p38 MAP kinase inhibitors .
- Molecular Dynamics (MD) Simulations : Simulate binding stability in aqueous solutions (e.g., using GROMACS) to assess hydrogen bonding and hydrophobic interactions .
Q. How can researchers address contradictory biological activity data for pyridine derivatives with similar substitution patterns?
Methodological Answer:
- Orthogonal Assays : Validate activity using multiple assays (e.g., fluorescence-based and radiometric assays) to rule out interference from impurities .
- Purity Verification : Ensure compound purity via tandem MS and -NMR. For instance, a study on enzyme inhibitors highlighted that ≥99% purity reduced variability in IC measurements .
Q. What methodologies assess the environmental persistence of this compound in aqueous systems?
Methodological Answer:
- Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) and analyze degradation products via LC-MS. Pyridalyl, a related pesticide, showed a half-life of 5–7 days under sunlight, providing a benchmark .
- Soil Sorption Experiments : Use batch equilibrium methods (OECD Guideline 106) to measure adsorption coefficients (K) and predict mobility in ecosystems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
